3-(3-(3-Ethoxy-3-oxopropoxy)propoxy)propanoic acid

Beschreibung

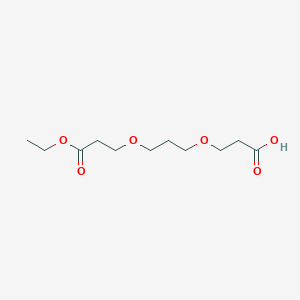

3-(3-(3-Ethoxy-3-oxopropoxy)propoxy)propanoic acid is a branched-chain carboxylic acid derivative characterized by two propoxy linkers, each terminating in an ethoxy-oxopropanoate group. Its molecular formula is C₁₄H₂₄O₈, with a molecular weight of 344.33 g/mol (calculated). The compound features ester and carboxylic acid functional groups, making it a versatile intermediate in organic synthesis, particularly for prodrug design or polymer chemistry due to its hydrolyzable ester bonds .

Eigenschaften

IUPAC Name |

3-[3-(3-ethoxy-3-oxopropoxy)propoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O6/c1-2-17-11(14)5-9-16-7-3-6-15-8-4-10(12)13/h2-9H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKOSIAXVQUXIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOCCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654288 | |

| Record name | 3-[3-(3-Ethoxy-3-oxopropoxy)propoxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-92-1 | |

| Record name | 1-Ethyl 3-[3-(2-carboxyethoxy)propoxy]propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[3-(3-Ethoxy-3-oxopropoxy)propoxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3-Ethoxy-3-oxopropoxy)propoxy)propanoic acid typically involves multi-step organic reactions. One common method includes the esterification of propanoic acid derivatives with ethoxy and oxopropoxy groups. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial to achieving high-quality product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-(3-Ethoxy-3-oxopropoxy)propoxy)propanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, resulting in the formation of alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

3-(3-(3-Ethoxy-3-oxopropoxy)propoxy)propanoic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Esterification : Used in synthesizing esters for pharmaceuticals and agrochemicals.

- Substitution Reactions : Capable of undergoing nucleophilic substitutions, allowing the introduction of different functional groups.

Biological Studies

The compound has potential applications in biological research, particularly in:

- Enzyme Interaction Studies : It can be utilized to investigate enzyme kinetics and metabolic pathways, providing insights into biochemical processes.

- Drug Development : Its structural features may influence pharmacodynamics and pharmacokinetics, making it a candidate for drug formulation studies.

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and materials with specific properties. Its ability to modify physical characteristics makes it valuable in:

- Polymer Chemistry : Used as a building block for polymers that require specific mechanical or thermal properties.

- Coatings and Adhesives : Its chemical stability and reactivity can enhance the performance of coatings and adhesives.

Potential Pathways

- Enzymatic Reactions : Acts as a substrate or inhibitor in enzymatic pathways.

- Molecular Interactions : Influences cellular processes through binding interactions with proteins or nucleic acids.

Wirkmechanismus

The mechanism of action of 3-(3-(3-Ethoxy-3-oxopropoxy)propoxy)propanoic acid involves its interaction with various molecular targets. The ethoxy and oxopropoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in biological systems. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs with Chain-Length Variations

- 3-[4-(3-Ethoxy-3-oxopropoxy)butoxy]propanoic acid (): Molecular formula: C₁₂H₂₂O₆. Key difference: Replaces one propoxy group with a butoxy linker, increasing hydrophobicity. Applications: Used in esterification studies; longer chains may enhance lipid membrane permeability .

Substituent Variations: Ethoxy vs. Hydroxy/Methoxy Groups

- 3-(3-Hydroxyphenyl)propanoic acid (): Molecular formula: C₉H₁₀O₃. Key difference: A phenolic derivative with a hydroxyphenyl substituent instead of ethoxy-oxopropoxy chains. Properties: Higher polarity due to the hydroxyl group; solubility in PBS (1 mg/mL) and ethanol (2 mg/mL). Biological activity: Inhibits amyloid-β aggregation (100 µM), reduces osteoclast activity (0.1 mg/mL), and mitigates cadmium-induced oxidative stress in erythrocytes .

- 3-(4-Hydroxy-3-nitrophenyl)propanoic acid (): Key difference: Nitro and hydroxyl groups on the phenyl ring enhance electrophilicity. Applications: Potential use in dye synthesis or as a nitroaromatic precursor .

Functional Group Additions: Heterocyclic and Bulky Esters

- 3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (): Molecular formula: C₁₃H₁₄N₂O₄. Applications: Likely explored in medicinal chemistry for targeting enzymes or receptors due to heterocyclic motifs .

- 3-(2-(3-(tert-Butoxy)-3-oxopropoxy)ethoxy)propanoic acid (): Molecular formula: C₁₄H₂₄O₆. Key difference: tert-Butoxy ester increases steric hindrance, improving stability against hydrolysis. Applications: Useful in peptide synthesis or as a protecting group in multistep reactions .

Solubility and Stability Trends

- Ethoxy-oxopropanoate derivatives (e.g., target compound): Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to ester groups; hydrolytically unstable at extreme pH.

- Phenolic analogs (e.g., ): Higher aqueous solubility but prone to oxidation.

- tert-Butoxy esters (): Enhanced stability in acidic conditions, favoring long-term storage .

Biologische Aktivität

3-(3-(3-Ethoxy-3-oxopropoxy)propoxy)propanoic acid is a complex organic compound with potential biological activities that warrant detailed investigation. This article reviews its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 234.25 g/mol. Its structure includes multiple ether and ester functional groups, which may influence its biological interactions.

Mechanisms of Biological Activity

Research indicates that the compound exhibits several mechanisms of action:

- Anti-infection Properties : The compound has shown promise in inhibiting various pathogens, including bacteria and viruses. It appears to interfere with the type III secretion system (T3SS), a critical virulence factor in some Gram-negative bacteria, thereby reducing their pathogenicity .

- Cellular Pathways : It influences several cellular pathways, including:

In Vitro Studies

A series of in vitro assays have demonstrated the compound's efficacy against various bacterial strains. For instance, at concentrations around 50 µM, it inhibited the secretion of virulence factors in enteropathogenic E. coli by approximately 50% .

In Vivo Studies

In animal models, the compound has been tested for its anti-inflammatory and anti-infective properties. Notably, it reduced inflammation markers in models of inflammatory bowel disease (IBD) and exhibited protective effects against bacterial infections .

Case Studies

Potential Therapeutic Applications

Given its diverse biological activities, this compound may have potential applications in:

- Antibiotic Development : As a lead compound for new antibiotics targeting T3SS.

- Cancer Therapy : Utilizing its apoptotic properties to develop treatments for specific cancers.

- Anti-inflammatory Drugs : Formulating therapies for chronic inflammatory conditions like IBD.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(3-(3-Ethoxy-3-oxopropoxy)propoxy)propanoic acid?

- Methodological Answer : The synthesis typically involves sequential esterification and etherification steps. For example:

Esterification : React propanoic acid derivatives with ethanol using coupling agents (e.g., DCC or EDCl) to form ethoxy ester intermediates.

Etherification : Use nucleophilic substitution or Mitsunobu reactions to link propoxy chains.

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product.

Monitor reaction progress via TLC and confirm purity using NMR (¹H, ¹³C) and HPLC .

Q. How can solubility and stability be systematically evaluated for this compound in biological assays?

- Methodological Answer :

- Solubility Testing : Prepare stock solutions in ethanol (2 mg/mL) or DMSO (1 mg/mL) under inert gas purging. For aqueous buffers (e.g., PBS pH 7.2), dissolve directly and centrifuge to remove precipitates .

- Stability Assessment :

- Store solutions at -20°C in aliquots to avoid freeze-thaw cycles.

- Monitor degradation via UV-Vis spectroscopy or LC-MS over 24–72 hours.

Table 1 : Solubility Profile (Adapted from )

| Solvent | Solubility (mg/mL) |

|---|---|

| Ethanol | 2.0 |

| DMSO | 1.0 |

| PBS (pH 7.2) | 1.0 |

Advanced Research Questions

Q. How to design experiments investigating its inhibitory effects on amyloid-β (Aβ) aggregation?

- Methodological Answer :

- Assay Setup :

Prepare Aβ42 peptide (100 µM) in PBS with 0.1% NH₄OH.

Add this compound (100 µM final concentration).

Incubate at 37°C for 24–48 hours.

- Detection : Use Thioflavin T fluorescence (λex = 440 nm, λem = 485 nm) to quantify fibril formation. Include controls (e.g., curcumin as a positive inhibitor) and validate via TEM .

Q. How to resolve contradictions in reported reaction yields during scale-up synthesis?

- Methodological Answer :

- Variable Analysis :

Catalyst Purity : Test batches of catalysts (e.g., Pd/C) for trace metals via ICP-MS.

Oxygen Sensitivity : Conduct reactions under nitrogen/argon to prevent oxidation.

Temperature Gradients : Use jacketed reactors for uniform heating (±1°C).

- Statistical Validation : Apply Design of Experiments (DoE) to optimize parameters (e.g., response surface methodology) .

Q. What analytical strategies validate structural integrity and purity for publication-ready data?

- Methodological Answer :

- Spectroscopic Confirmation :

NMR : Compare ¹H/¹³C shifts with computational predictions (e.g., ACD/Labs or ChemDraw).

Mass Spectrometry : Match exact mass (HRMS) to theoretical values (≤2 ppm error).

- Chromatographic Purity : Achieve ≥95% purity via HPLC (C18 column, 0.1% TFA in H2</O:MeCN gradient) .

Q. How to investigate its role in modulating oxidative stress in cellular models?

- Methodological Answer :

- Cell-Based Assays :

Treat RAW 264.7 macrophages with 0.1–1.0 mg/mL of the compound.

Induce oxidative stress using H2O2 (100 µM).

Measure ROS levels via DCFDA fluorescence and antioxidant enzymes (SOD, CAT) via ELISA.

- Statistical Analysis : Use ANOVA with post-hoc Tukey tests (p < 0.05) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Source Comparison :

Verify compound purity (≥95%) and stereochemistry (via chiral HPLC).

Standardize assay conditions (e.g., cell passage number, serum-free media).

- Meta-Analysis : Pool data from ≥3 independent studies and apply funnel plots to detect bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.